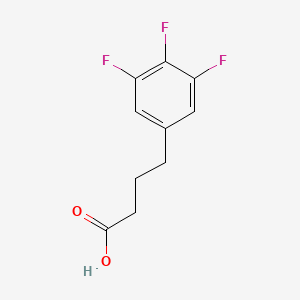

4-(3,4,5-Trifluorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

4-(3,4,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c11-7-4-6(2-1-3-9(14)15)5-8(12)10(7)13/h4-5H,1-3H2,(H,14,15) |

InChI Key |

RCVZBTCROAWPSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCCC(=O)O |

Origin of Product |

United States |

The Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in many organic structures without causing significant steric hindrance. tandfonline.com This substitution can lead to a number of desirable effects, including increased metabolic stability, enhanced binding affinity to biological targets, and altered physicochemical properties such as lipophilicity and pKa. researchgate.netnih.gov

The carbon-fluorine bond is exceptionally strong, which contributes to the increased metabolic stability of fluorinated compounds. tandfonline.com This makes them less susceptible to enzymatic degradation in biological systems, a highly desirable trait in the development of pharmaceuticals. tandfonline.com Furthermore, the presence of fluorine can alter the electronic properties of a molecule, influencing its interactions with receptors and enzymes. researchgate.net These unique characteristics have led to the widespread use of fluorinated compounds in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov

Contextualization of Butanoic Acid Derivatives As Synthetic Scaffolds and Probes

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. biointerfaceresearch.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules such as esters, amides, and other functional groups. nih.govresearchgate.net Butanoic acid derivatives are found in a wide range of biologically active compounds and are utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances. koreascience.krnih.gov

The aliphatic chain of butanoic acid provides a flexible spacer that can be used to connect different functional groups within a molecule. This is particularly useful in drug design, where the distance and orientation between different parts of a molecule can be critical for its biological activity. nih.gov Moreover, butanoic acid derivatives themselves can exhibit biological activity; for example, they have been investigated for their potential as histone deacetylase (HDAC) inhibitors and for their role in modulating gut health. nih.govkoreascience.kr

Rationale for the Focused Investigation of 4 3,4,5 Trifluorophenyl Butanoic Acid

The focused investigation of 4-(3,4,5-Trifluorophenyl)butanoic acid stems from the combination of the unique properties of its fluorinated aromatic ring and the versatility of the butanoic acid side chain. The trifluorophenyl group is expected to confer enhanced metabolic stability and modulate the lipophilicity of the molecule, properties that are highly sought after in the development of new therapeutic agents. tandfonline.comnih.gov The specific 3,4,5-trifluorination pattern provides a distinct electronic and steric profile compared to other fluorinated aromatics, which could lead to novel biological activities and applications.

The butanoic acid moiety, on the other hand, serves as a versatile scaffold for further chemical modification. biointerfaceresearch.com This allows for the synthesis of a library of derivatives, which can be screened for a wide range of biological activities. The combination of these two structural motifs in this compound makes it a promising candidate for investigation in drug discovery and materials science.

Overview of Research Trajectories for Fluorinated Aryl Alkyl Carboxylic Acids

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(3,4,5-trifluorophenyl)butanoic acid, two primary strategic disconnections are considered.

The most logical disconnection (Route A) is at the C(aryl)-C(alkyl) bond, which separates the aromatic ring from the butanoic acid side chain. This leads to a (3,4,5-trifluorophenyl) synthon and a C4 carboxylic acid synthon. The trifluorophenyl synthon could be derived from starting materials like 1,2,3-trifluorobenzene (B74907) or 1-bromo-3,4,5-trifluorobenzene (B146875). The C4 synthon could be derived from reagents like succinic anhydride (B1165640) or γ-butyrolactone. This disconnection suggests synthetic strategies such as Friedel-Crafts acylation, transition-metal catalyzed coupling, or Grignard reactions.

A second disconnection (Route B) can be made within the side chain, specifically at the Cα-Cβ bond of the butanoic acid moiety. This approach suggests building the side chain onto a pre-existing aryl-acetic acid or aryl-acetonitrile precursor, such as (3,4,5-trifluorophenyl)acetonitrile. This leads to strategies involving alkylation of an activated methylene (B1212753) group followed by functional group manipulation.

These retrosynthetic pathways form the basis for the forward synthetic methodologies discussed in the subsequent sections.

Direct Carbon-Carbon Bond Formation Strategies

These strategies focus on creating the key bond between the 3,4,5-trifluorophenyl ring and the four-carbon butanoic acid chain.

A classic approach for synthesizing aryl-alkanoic acids is the two-step sequence of Friedel-Crafts acylation followed by reduction. wikipedia.orgwikipedia.org

First, the aromatic ring, 1,2,3-trifluorobenzene, undergoes acylation with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction forms the intermediate keto-acid, 4-(3,4,5-trifluorophenyl)-4-oxobutanoic acid. It is important to note that the three electron-withdrawing fluorine atoms on the aromatic ring deactivate it towards electrophilic substitution, which can make this reaction challenging and may require harsh conditions. sigmaaldrich.com

The second step involves the reduction of the ketone carbonyl group to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures). wikipedia.orgmasterorganicchemistry.combyjus.comwikipedia.org The choice between these methods depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions. orgoreview.com

Table 1: Friedel-Crafts Acylation and Reduction Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 1,2,3-Trifluorobenzene, Succinic anhydride, AlCl₃ | 4-(3,4,5-Trifluorophenyl)-4-oxobutanoic acid |

| 2a | Clemmensen Reduction | Zn(Hg), conc. HCl, heat | This compound |

| 2b | Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol, heat | This compound |

Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal catalysis. The Suzuki-Miyaura coupling is a particularly versatile method for this purpose. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. nih.gov

In a potential synthesis of this compound, (3,4,5-trifluorophenyl)boronic acid could be coupled with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). psu.edu Following the coupling reaction, the resulting ester, ethyl 4-(3,4,5-trifluorophenyl)butanoate, would be hydrolyzed to yield the final carboxylic acid product. The required (3,4,5-trifluorophenyl)boronic acid can be prepared from 1-bromo-3,4,5-trifluorobenzene via lithiation or Grignard formation followed by reaction with a borate (B1201080) ester. orgsyn.org

Table 2: Suzuki-Miyaura Coupling Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Suzuki Coupling | (3,4,5-Trifluorophenyl)boronic acid, Ethyl 4-bromobutanoate, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Ethyl 4-(3,4,5-trifluorophenyl)butanoate |

| 2 | Hydrolysis | NaOH (aq), then H₃O⁺ | This compound |

Organometallic reagents, such as Grignard or organolithium species, are potent nucleophiles used to form carbon-carbon bonds. A viable route involves the preparation of a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene and magnesium turnings in an ether solvent. orgsyn.orglookchem.comsigmaaldrich.com This reagent, 3,4,5-trifluorophenylmagnesium bromide, is commercially available as a solution. sigmaaldrich.comechemi.com

This nucleophilic Grignard reagent can then react with a suitable four-carbon electrophile. A common choice is the ring-opening of γ-butyrolactone. The reaction initially forms a magnesium alkoxide, which upon acidic workup yields the target this compound. This method provides a direct route to the final product in a single C-C bond-forming step followed by workup.

Table 3: Grignard Reagent Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Grignard Reaction | 3,4,5-Trifluorophenylmagnesium bromide, γ-Butyrolactone in an ether solvent (e.g., THF) | Intermediate magnesium salt |

| 2 | Acidic Workup | Aqueous acid (e.g., HCl, H₂SO₄) | This compound |

Functional Group Interconversion Routes

These methods involve the formation of the target carboxylic acid from a precursor that already contains the complete carbon skeleton.

The hydrolysis of a nitrile or an ester to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.org This route requires the prior synthesis of a precursor like 4-(3,4,5-trifluorophenyl)butanenitrile or an ester derivative.

One way to access the nitrile is through the alkylation of (3,4,5-trifluorophenyl)acetonitrile. The arylacetonitrile can be deprotonated at the benzylic position using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to form a carbanion. This nucleophile is then reacted with a two-carbon electrophile, such as 1-bromo-2-chloroethane (B52838) or ethylene oxide, to introduce the remaining carbons of the side chain.

The resulting 4-(3,4,5-trifluorophenyl)butanenitrile can then be hydrolyzed under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions to yield this compound. libretexts.orgbyjus.com

Table 4: Nitrile Hydrolysis Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Alkylation | (3,4,5-Trifluorophenyl)acetonitrile, Base (e.g., LDA), Electrophile (e.g., 1-bromo-2-chloroethane) | 4-(3,4,5-Trifluorophenyl)butanenitrile |

| 2 | Hydrolysis | H₃O⁺, heat OR 1. NaOH (aq), heat; 2. H₃O⁺ | This compound |

Oxidation of Alcohols or Aldehydes

A primary and straightforward method for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, 4-(3,4,5-trifluorophenyl)butanol, or aldehyde, 4-(3,4,5-trifluorophenyl)butanal. This transformation is a fundamental process in organic synthesis.

The synthesis of the precursor alcohol, 4-(3,4,5-trifluorophenyl)butanol, can be envisioned through a Grignard reaction between a 3,4,5-trifluorophenylmagnesium halide and a suitable four-carbon electrophile such as 4-bromo-1-butanol (B1194514) or tetrahydrofuran (B95107), followed by acidic workup. Once the alcohol is obtained, it can be oxidized to the carboxylic acid.

A variety of oxidizing agents can be employed for this conversion, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. Common reagents include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), pyridinium (B92312) chlorochromate (PCC), or pyridinium dichromate (PDC). While effective, the toxicity of chromium reagents has led to the development of alternative, more environmentally benign methods.

Milder and more selective oxidizing agents are often preferred, especially for complex molecules. These include manganese-based reagents such as potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base, provides a metal-free alternative for the oxidation of the alcohol to the aldehyde, which can then be further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂). Another efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).

The direct oxidation of the aldehyde, 4-(3,4,5-trifluorophenyl)butanal, to the carboxylic acid is typically achieved with high efficiency. Common methods include the Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate, or Tollens' reagent (ammoniacal silver nitrate), which is particularly useful for sensitive substrates.

| Oxidizing Agent | Precursor | Typical Conditions | Advantages | Disadvantages |

| Jones Reagent | Primary Alcohol | CrO₃, H₂SO₄, Acetone, 0°C to rt | Strong, effective for many substrates | Toxic chromium waste, strongly acidic |

| Potassium Permanganate | Primary Alcohol | KMnO₄, NaOH, H₂O, heat | Inexpensive, powerful oxidant | Can lead to over-oxidation, harsh conditions |

| TEMPO/NaOCl | Primary Alcohol | TEMPO (cat.), NaOCl, NaHCO₃, CH₂Cl₂/H₂O, 0°C | Mild, selective for primary alcohols | Requires careful control of stoichiometry |

| Sodium Chlorite | Aldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Mild, selective for aldehydes | Reagent can be unstable |

Selective Fluorination Strategies

The synthesis of precursors containing the 3,4,5-trifluorophenyl moiety relies on selective fluorination strategies. Direct fluorination of an aromatic ring is often challenging due to the high reactivity of fluorine gas. Therefore, indirect methods are typically employed, often starting with a precursor that can be converted to the desired trifluorinated pattern.

One common strategy involves nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring. For instance, a precursor with leaving groups (such as nitro or chloro groups) in the desired positions can be treated with a fluoride (B91410) source, like potassium fluoride, often in the presence of a phase-transfer catalyst. The directing effects of existing substituents on the ring are crucial for achieving the desired 3,4,5-trisubstitution pattern.

Another powerful method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is particularly useful for introducing a single fluorine atom at a specific position on an aromatic ring. A multi-step sequence involving sequential diazotization and fluorination of a suitably substituted aniline (B41778) derivative could potentially be used to build up the 3,4,5-trifluoro pattern.

Electrophilic fluorinating agents, such as Selectfluor®, offer a milder alternative to fluorine gas for the direct fluorination of electron-rich aromatic rings. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

For the synthesis of this compound, a practical approach would likely start from a commercially available 3,4,5-trifluorinated building block, such as 1-bromo-3,4,5-trifluorobenzene or 3,4,5-trifluorobenzaldehyde. This circumvents the need for developing a de novo selective fluorination sequence for the aromatic ring.

| Fluorination Method | Reagent(s) | Substrate Type | Key Features |

| Nucleophilic Aromatic Substitution | KF, Phase-transfer catalyst | Activated Aryl Halides/Nitroarenes | Requires electron-withdrawing groups to activate the ring. |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Arylamines | Provides a specific fluorine substitution via a diazonium salt. |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich Arenes | Milder conditions compared to direct fluorination with F₂. |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and costs. Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the specific reagents and catalysts used.

In the oxidation of 4-(3,4,5-trifluorophenyl)butanol, for instance, the choice of oxidant and solvent system is crucial. For chromium-based oxidations, careful control of temperature is necessary to prevent over-oxidation and decomposition. In TEMPO-catalyzed oxidations, the pH of the reaction mixture and the rate of addition of the co-oxidant can significantly impact the yield and selectivity. The use of a biphasic solvent system can facilitate product isolation and catalyst recovery.

For a potential synthesis route involving a cross-coupling reaction, such as a Heck or Suzuki coupling to introduce the butanoic acid side chain or a precursor, optimization would focus on the palladium catalyst, ligand, base, and solvent. Screening different phosphine (B1218219) ligands can significantly influence the catalytic activity and selectivity. The choice of base is also critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple reaction variables simultaneously. This approach allows for the efficient identification of optimal conditions and the interactions between different parameters, leading to significant yield enhancement.

| Reaction Step | Key Parameters for Optimization | Potential Improvements |

| Oxidation of Alcohol | Oxidant choice, solvent, temperature, reaction time, pH | Use of milder, selective oxidants; phase-transfer catalysis; biphasic systems. |

| Cross-Coupling Reaction | Catalyst/ligand system, base, solvent, temperature, reactant stoichiometry | Screening of ligands and bases; use of high-throughput screening techniques. |

| Product Isolation | Extraction solvent, pH adjustment, crystallization conditions | Optimization of solvent polarity for efficient extraction; controlled crystallization for high purity. |

Scalability Considerations for Laboratory and Pilot Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Transfer: Many organic reactions, particularly oxidations and Grignard reactions, are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective temperature control is crucial to prevent runaway reactions and the formation of byproducts. This may require the use of jacketed reactors with efficient cooling systems.

Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst or a biphasic system, efficient mixing becomes critical to ensure adequate mass transfer between phases. The choice of reactor design and agitation speed must be carefully considered to maintain consistent reaction rates and yields upon scale-up.

Reagent Handling and Safety: The handling of large quantities of potentially hazardous reagents, such as strong acids, bases, or flammable solvents, requires stringent safety protocols and specialized equipment. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.

Downstream Processing: Isolation and purification of the final product can become a bottleneck on a larger scale. Extraction, filtration, and crystallization processes need to be optimized for efficiency and throughput. The choice of solvents for extraction and crystallization should consider not only solubility and purity but also environmental impact and ease of recovery and recycling.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and reduction products.

Esterification of this compound can be achieved through several standard methods to yield the corresponding esters. These derivatives are often synthesized to enhance lipophilicity or to serve as protecting groups during multi-step syntheses.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Another powerful method is the Mitsunobu reaction, which allows for the esterification of the carboxylic acid with a primary or secondary alcohol under mild, neutral conditions. nih.gov This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a feature that is highly valuable in stereoselective synthesis.

Transesterification, the conversion of one ester to another, can also be employed. For example, a methyl or ethyl ester of the parent acid can be reacted with a different alcohol in the presence of an acid or base catalyst to yield a new ester. epo.org

| Reaction Type | Alcohol (R'-OH) | Reagents & Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 4-(3,4,5-Trifluorophenyl)butanoate |

| Mitsunobu Reaction | Ethanol (CH₃CH₂OH) | PPh₃, DEAD, THF, Room Temp. | Ethyl 4-(3,4,5-Trifluorophenyl)butanoate |

The conversion of this compound to its corresponding amides is a crucial transformation for generating analogs with altered biological activities and pharmacokinetic profiles. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

A variety of coupling reagents can be used for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Recent research has highlighted the use of boronic acid catalysts for direct amide formation. Notably, (3,4,5-Trifluorophenyl)boronic acid itself has been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net This method is attractive due to its operational simplicity and the catalytic nature of the reagent. The reaction proceeds under azeotropic reflux conditions, with the boronic acid activating the carboxylic acid towards nucleophilic attack by the amine. researchgate.net

| Amine (R'R''NH) | Reagents & Conditions | Product |

|---|---|---|

| Benzylamine | EDC, HOBt, DMF, Room Temp. | N-Benzyl-4-(3,4,5-trifluorophenyl)butanamide |

| Piperidine | (3,4,5-Trifluorophenyl)boronic acid (catalyst), Toluene, Reflux | 1-(4-(3,4,5-Trifluorophenyl)butanoyl)piperidine |

The carboxylic acid moiety can be reduced to yield the corresponding primary alcohol, 4-(3,4,5-Trifluorophenyl)butanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup.

The synthesis of the corresponding aldehyde, 4-(3,4,5-Trifluorophenyl)butanal, from the carboxylic acid is more challenging as the aldehyde is more reactive than the starting material and is readily reduced to the alcohol. Therefore, direct reduction is not feasible. An indirect, two-step approach is required: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). Alternatively, the ester can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

| Starting Material | Reagents & Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄, THF; 2. H₃O⁺ | 4-(3,4,5-Trifluorophenyl)butanol |

| Methyl 4-(3,4,5-Trifluorophenyl)butanoate | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 4-(3,4,5-Trifluorophenyl)butanal |

Functionalization of the Aliphatic Butanoic Acid Chain

Modifications to the four-carbon aliphatic chain offer another avenue for creating structural diversity. These reactions include halogenation and various oxidative or reductive transformations.

Halogenation of the aliphatic chain, particularly at the α-position (C2), provides a key intermediate for further synthetic manipulations. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-bromination or α-chlorination of carboxylic acids. nrochemistry.commasterorganicchemistry.comwikipedia.orgbyjus.com The reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgbyjus.comalfa-chemistry.com The reaction proceeds via the formation of an acyl halide, which enolizes, allowing for electrophilic attack by the halogen at the α-carbon. masterorganicchemistry.comwikipedia.org

The resulting α-halo acid, for instance, 2-bromo-4-(3,4,5-trifluorophenyl)butanoic acid, is a versatile precursor. The α-halogen acts as a good leaving group, enabling nucleophilic substitution reactions. For example, reaction with ammonia (B1221849) can yield an α-amino acid, while reaction with sodium azide (B81097) followed by reduction can also lead to the α-amino acid. wikipedia.orgwikipedia.org

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Hell-Volhard-Zelinsky Bromination | 1. Br₂, PBr₃ (cat.); 2. H₂O | 2-Bromo-4-(3,4,5-trifluorophenyl)butanoic acid |

| Nucleophilic Substitution (Amination) | Excess NH₃ | 2-Amino-4-(3,4,5-trifluorophenyl)butanoic acid |

Oxidative transformations can introduce unsaturation into the aliphatic chain. For instance, the synthesis of α,β-unsaturated analogs, such as 4-(3,4,5-Trifluorophenyl)but-2-enoic acid, can be achieved. This is often accomplished by α-halogenation followed by base-induced elimination of the hydrogen halide. For related compounds like (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, synthetic routes have been developed involving steps like cross-coupling reactions followed by hydrolysis. researchgate.net The introduction of a carbonyl group, for example at the β-position to form a β-keto acid, is another key oxidative transformation, often achieved through methods like the condensation of an ester with a trifluorophenylacetate derivative.

Conversely, reductive transformations can saturate the chain or reduce existing functional groups. Catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst) of an unsaturated butenoic acid derivative would yield the parent this compound. Similarly, the reduction of a β-keto group on the chain can be performed using various reducing agents to generate a β-hydroxy acid, introducing a new chiral center.

| Transformation | Starting Material Type | Typical Reagents & Conditions | Product Type |

|---|---|---|---|

| Oxidation (Dehydrogenation) | Saturated butanoic acid | e.g., 1. α-Bromination; 2. Base (DBU) | α,β-Unsaturated butenoic acid |

| Reduction (Hydrogenation) | Unsaturated butenoic acid | H₂, Pd/C, Ethanol | Saturated butanoic acid |

Further Functionalization of the 3,4,5-Trifluorophenyl Ring

The reactivity of the 3,4,5-trifluorophenyl ring is significantly influenced by the three strongly electronegative fluorine atoms. These substituents create a unique electronic environment that dictates the feasibility and outcome of various aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) on the 3,4,5-trifluorophenyl ring of this compound is generally considered challenging. The collective inductive effect of the three fluorine atoms strongly deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgmsu.edulibretexts.org This deactivation is compounded by the electron-withdrawing nature of the butanoic acid side chain.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, typically require activated aromatic systems. masterorganicchemistry.comyoutube.com For highly deactivated rings, such as the one , these reactions would necessitate harsh conditions, often leading to low yields or no reaction at all. lkouniv.ac.inorganic-chemistry.org The trifluoromethyl group, for instance, is known to be strongly deactivating, making electrophilic attack sluggish. lkouniv.ac.in While halogens are also deactivating, they can direct incoming electrophiles to ortho and para positions through resonance stabilization of the intermediate carbocation. msu.edu However, in the 3,4,5-trifluoro-substituted pattern, the cumulative deactivation is substantial, making the ring much less reactive than benzene (B151609). libretexts.org Consequently, direct electrophilic substitution on this ring is not a common or practical strategy for generating analogues.

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 3,4,5-trifluorophenyl ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.compressbooks.pub The presence of multiple electron-withdrawing fluorine atoms activates the ring for attack by nucleophiles. libretexts.org In SNAr reactions on polyfluoroarenes, a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a fluoride ion. mdpi.comresearchgate.net

The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. chemistrysteps.comimperial.ac.uk The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. chemistrysteps.compressbooks.pub In the case of the 3,4,5-trifluorophenyl group, a nucleophile could potentially replace the fluorine atom at the C4 position (para to the butanoic acid chain). A study involving a 3,4,5-trifluorophenyldiazonium salt demonstrated the susceptibility of this moiety to nucleophilic substitution. researchgate.net This reactivity provides a viable pathway for introducing a variety of functional groups, such as amines, alkoxides, or thiolates, onto the aromatic core, thereby generating a diverse library of analogues.

| Reaction Type | Reactivity of 3,4,5-Trifluorophenyl Ring | Rationale |

| Electrophilic Aromatic Substitution (SEAr) | Highly Deactivated / Unlikely | Strong electron-withdrawal by three fluorine atoms and the butanoic acid chain reduces the ring's nucleophilicity. wikipedia.orglibretexts.orglkouniv.ac.in |

| Nucleophilic Aromatic Substitution (SNAr) | Activated / Favorable | Strong electron-withdrawal by fluorine atoms makes the ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgchemistrysteps.comresearchgate.net |

While direct C-F bond activation for cross-coupling is an area of active research, a more conventional and widely applied strategy involves using aryl halide analogues of this compound. mdpi.comexlibrisgroup.com For instance, a precursor like 4-(4-bromo-3,5-difluorophenyl)butanoic acid could be synthesized and then subjected to various palladium-catalyzed cross-coupling reactions. unistra.fr

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. researchgate.netthieme-connect.denih.govresearchgate.netyoutube.com

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

This approach allows for the introduction of a vast array of substituents onto the aromatic ring with high regioselectivity, dictated by the initial position of the halogen. The use of polyfluoroaryl halides in Suzuki-Miyaura couplings, for example, is a well-established method for synthesizing complex fluorinated biaryls. researchgate.netthieme-connect.de This strategy offers a versatile platform for creating analogues with tailored electronic and steric properties for further investigation. researchgate.netresearchgate.net

Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with a stereocenter in the butanoic acid chain, is of significant pharmaceutical importance. A prominent example is the synthesis of chiral β-amino acid derivatives, which are key intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. google.com Although Sitagliptin contains a 2,4,5-trifluorophenyl group, the synthetic methodologies are directly relevant.

The core challenge lies in the stereoselective installation of the amino group at the C3 position of the butanoic acid chain. Several successful strategies have been developed:

Asymmetric Hydrogenation: This is a widely used industrial method. An enamine precursor is subjected to hydrogenation using a chiral rhodium or ruthenium catalyst, such as those employing Josiphos or Ts-DPEN ligands, to produce the desired (R)-enantiomer with high enantiomeric excess. acs.orgrsc.org

Biocatalysis using Transaminases: Engineered ω-transaminases are employed to catalyze the asymmetric amination of a prositagliptin ketone precursor. This green chemistry approach can achieve high conversion rates and excellent enantioselectivity (>99% e.e.). researchgate.netnih.gov

Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as (S)-serine or L-methionine. figshare.comresearchgate.netresearchgate.net A multi-step synthesis transforms the starting amino acid into a chiral intermediate, such as a protected aziridine, which then undergoes ring-opening with a trifluorophenyl organometallic reagent to install the aromatic moiety and establish the desired stereochemistry. figshare.comresearchgate.net

Organocatalysis: Chiral organocatalysts have been used to catalyze tandem aza-Michael/hemiacetal reactions to construct the key chiral fragment of Sitagliptin. mdpi.com

These methods provide robust pathways to optically pure β-amino acid analogues, which are crucial building blocks for peptidomimetics and other pharmaceutically active compounds. chemicalbook.com

| Synthetic Method | Key Feature | Typical Outcome |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh/Ru) reduces an enamine precursor. acs.orgrsc.org | High enantiomeric excess (e.e.), industrially scalable. |

| Biocatalysis (Transaminase) | Engineered enzyme performs stereoselective amination of a ketone. researchgate.netnih.gov | Very high e.e. (>99%), environmentally friendly process. |

| Chiral Pool Synthesis | Starts from a natural chiral molecule like an amino acid. figshare.comresearchgate.net | Enantiospecific synthesis, multi-step process. |

| Organocatalysis | Uses small chiral organic molecules to catalyze the key stereocenter-forming reaction. mdpi.com | Metal-free, efficient construction of chiral intermediates. |

Exploration of Structure-Activity Relationship (SAR) through Analog Generation for Theoretical/In Vitro Studies

The generation of analogues of this compound is fundamental to exploring its structure-activity relationship (SAR), particularly in the context of its use as a scaffold for DPP-4 inhibitors. nih.govbohrium.comconsensus.app SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com

For DPP-4 inhibitors like Sitagliptin, the trifluorophenyl group plays a crucial role in binding to the S1 pocket of the enzyme. acs.org SAR studies on gliptin-like molecules have revealed several key insights:

The Trifluorophenyl Moiety: This group is a key P1 fragment that binds in the S1 and S2 domains of the enzyme. acs.org Its size, shape, and electronic properties are critical for potent inhibition. Analogues with different substitution patterns on the phenyl ring are synthesized to probe the optimal interactions within the binding pocket.

The β-Amino Acid Core: The stereochemistry of the amino group is paramount for activity. The (R)-configuration is essential for proper orientation and interaction with key residues in the active site, such as Tyr662. researchgate.net

The Amide Moiety (P2 fragment): In inhibitors like Sitagliptin, the β-amino acid is coupled with another fragment (e.g., a triazolopiperazine). Modifications to this part of the molecule explore interactions in other subsites of the enzyme (S2 extensive) to enhance potency and selectivity. nih.gov

By systematically synthesizing and testing analogues—for example, by altering the substitution on the phenyl ring (via SNAr or cross-coupling), modifying the linker between the ring and the acid, or changing the stereochemistry—researchers can build a comprehensive SAR model. researchgate.netnih.gov This model, often aided by computational docking studies, guides the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netsarpublication.com

Quantum Chemical Characterization

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For this compound, these computational methods elucidate its electronic structure, reactivity, and spectroscopic characteristics. By employing principles of quantum mechanics, a detailed understanding of the molecule's behavior at the atomic and electronic levels can be achieved.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org These orbitals are crucial in predicting how a molecule will interact with other chemical species. fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the oxygen atoms, due to the presence of lone pairs of electrons. The trifluorophenyl group, being strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, would lower the energy of the HOMO. The LUMO, conversely, is anticipated to be distributed over the trifluorophenyl ring, a consequence of the electron-deficient nature of this aromatic system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, the electron-withdrawing trifluorophenyl group would likely lead to a relatively large HOMO-LUMO gap, indicating a comparatively stable molecule.

Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -8.25 | Carboxylic Acid (Oxygen atoms) |

| LUMO | -1.10 | Trifluorophenyl Ring |

| HOMO-LUMO Gap | 7.15 | - |

Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations.

Charge Distribution and Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting intermolecular interactions and reactive sites. libretexts.org The ESP map is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). youtube.comresearchgate.net

Vibrational Frequency Analysis for Spectroscopic Interpretation

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be correlated with experimental spectroscopic data to confirm the structure of a molecule and to understand its bonding characteristics.

For this compound, key predicted vibrational frequencies would include:

O-H Stretch: A broad and intense band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-F Stretches: Multiple strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, arising from the stretching vibrations of the carbon-fluorine bonds on the phenyl ring.

Aromatic C-H Stretches: Weaker bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretches: Bands in the 2850-2960 cm⁻¹ region from the butanoic acid chain.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 3150 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1735 | Strong |

| C-F Stretch (Aromatic) | 1350, 1280, 1150 | Strong |

| Aromatic C-H Stretch | 3080 | Weak |

| Aliphatic C-H Stretch | 2940, 2870 | Medium |

Note: The data in this table is illustrative and represents typical values that might be obtained from vibrational frequency calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the energy barriers between them.

Gas-Phase Conformers and Relative Stabilities

In the gas phase, the conformations of this compound are determined by intramolecular forces, such as steric hindrance and dipole-dipole interactions. The flexibility of the butanoic acid chain allows for several possible conformers. Rotations around the C-C single bonds of the alkyl chain and the bond connecting the phenyl ring to the chain are key to its conformational landscape.

Computational studies would likely identify several low-energy conformers. An extended, or anti, conformation of the butanoic acid chain is often energetically favorable to minimize steric repulsion. The orientation of the carboxylic acid group relative to the trifluorophenyl ring would also be a critical factor in determining the most stable conformer. The most stable gas-phase conformer would be the one that minimizes steric clashes and optimizes any favorable intramolecular interactions.

Solvent Effects on Conformation

The presence of a solvent can significantly influence the conformational preferences of a molecule. researchgate.net Polar solvents, in particular, can stabilize conformers with larger dipole moments. For this compound, the carboxylic acid group can form hydrogen bonds with protic solvents.

Molecular Dynamics Simulations of Solvation and Conformational Dynamics

No specific studies detailing molecular dynamics simulations of this compound to investigate its solvation and conformational dynamics were identified in the reviewed literature. Such simulations would theoretically provide insights into the compound's behavior in various solvents, detailing the interactions between the solute and solvent molecules and mapping the accessible conformations of the butanoic acid chain and the trifluorophenyl group. However, at present, this specific area of research for this compound remains unexplored in publicly available scientific databases.

Theoretical Prediction of Reactivity and Reaction Pathways

Detailed theoretical predictions of the reactivity and potential reaction pathways for this compound are not documented in the available scientific literature.

There are no published studies that have localized transition states or performed Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. This type of analysis would be crucial for understanding the mechanisms of its potential chemical transformations, such as oxidation, reduction, or substitution reactions.

In the absence of specific studies, no thermodynamic and kinetic descriptors (e.g., activation energies, reaction enthalpies, and rate constants) for model reactions of this compound have been reported.

In Silico Docking and Ligand-Target Interaction Prediction

There is a lack of in silico docking and ligand-target interaction prediction studies specifically focused on this compound in the public domain.

No research is available that predicts the binding modes of this compound with any model biological macromolecules. Such studies would be instrumental in identifying potential biological targets and understanding the structural basis of its hypothetical bioactivity.

Consequently, without docking studies, there are no estimations of the theoretical binding affinities of this compound to any biological targets.

Advanced Spectroscopic and Analytical Investigations of 4 3,4,5 Trifluorophenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(3,4,5-trifluorophenyl)butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by advanced 2D techniques, would provide a complete picture of its molecular framework.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the butanoic acid chain, COSY would show correlations between the protons on adjacent carbons, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would allow for the unambiguous assignment of the carbon signals of the butanoic acid moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. It would be instrumental in connecting the butanoic acid chain to the trifluorophenyl ring by showing correlations between the benzylic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. While less critical for this relatively rigid molecule, it could offer insights into preferred conformations of the butanoic acid chain relative to the aromatic ring.

A predicted ¹H and ¹³C NMR data table based on analogous compounds is presented below. The chemical shifts for the butanoic acid portion are based on known data for butanoic acid itself, with adjustments for the presence of the trifluorophenyl substituent. docbrown.infodocbrown.infolibretexts.org

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|---|---|---|

| Carboxylic Acid (COOH) | ~10-12 | ~175-180 | s | - | C2, C3 |

| C2 | ~2.4 | ~35 | t | H3 | COOH, C3, C4 |

| C3 | ~1.7 | ~25 | sextet | H2, H4 | C2, C4, C1' |

| C4 | ~2.7 | ~30 | t | H3 | C2, C3, C1', C2', C6' |

| C2'/C6' | ~7.0-7.2 | ~110-115 | m | - | C4, C1', C3', C4', C5' |

Fluorine-19 NMR Chemical Shift Analysis and Coupling Constants

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. hmdb.ca The ¹⁹F NMR spectrum of this compound would provide valuable information about the electronic environment of the fluorine atoms.

The spectrum is expected to show two distinct signals due to the symmetry of the substitution pattern. The fluorine atom at the 4-position (F4) would appear as a triplet, being coupled to the two equivalent fluorine atoms at the 3- and 5-positions (F3/F5). The F3 and F5 fluorines would appear as a doublet, coupled to the single F4 fluorine. The chemical shifts and coupling constants would be characteristic of the trifluorophenyl moiety.

| Position | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| F4 | -130 to -140 | t | ~20 Hz (³JFF) |

| F3/F5 | -160 to -170 | d |

Solid-State NMR for Polymorphic Forms (if applicable)

In the solid state, molecules can exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful technique to probe the structure and dynamics of molecules in their solid forms. If this compound were to exhibit polymorphism, ssNMR could be used to distinguish between the different crystalline forms. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, where differences in the chemical shifts would reflect the different packing environments of the carbon atoms in each polymorph.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Preferences

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups.

Characteristic Vibrational Modes of the Trifluorophenyl and Butanoic Acid Moieties

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the butanoic acid and trifluorophenyl groups.

Butanoic Acid Moiety: The most prominent feature in the IR spectrum would be the broad O-H stretching vibration of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹. docbrown.info The C=O stretching vibration would give rise to a strong absorption around 1700-1725 cm⁻¹. ucalgary.ca C-H stretching vibrations of the aliphatic chain would be observed in the 2850-3000 cm⁻¹ region.

Trifluorophenyl Moiety: The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Strong | Weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong | Medium |

| C=C stretch (aromatic) | 1400-1600 | Medium-Strong | Strong |

| C-F stretch | 1100-1400 | Strong | Weak-Medium |

Computational Assignment of Vibrational Spectra

To aid in the assignment of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are commonly employed. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental data. This approach allows for a more detailed and accurate assignment of the observed vibrational modes, including complex vibrations that involve the entire molecule. For this compound, DFT calculations would be particularly useful in distinguishing the various C-F and C-C stretching and bending modes of the trifluorophenyl ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds. For this compound, high-resolution mass spectrometry and tandem mass spectrometry are invaluable tools for confirming its elemental composition and deciphering its structural intricacies through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is pivotal for the unambiguous confirmation of the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of this compound can be calculated to serve as a reference for experimental data.

Theoretical Exact Mass Calculation:

The molecular formula of this compound is C₁₀H₉F₃O₂. The theoretical monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element.

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 218.055464 |

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Expected Fragmentation Pathways:

Upon ionization, the molecular ion of this compound ([C₁₀H₉F₃O₂]⁺˙) would be expected to undergo several characteristic fragmentation reactions:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment with an m/z corresponding to the loss of 45 Da.

McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a radical cation. In this case, it would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Benzylic Cleavage: Cleavage of the bond between the second and third carbon of the butanoic acid chain (beta to the phenyl ring) would be favorable due to the formation of a stable benzylic cation or radical.

Cleavage adjacent to the Phenyl Ring: Fragmentation of the bond connecting the butanoic acid chain to the trifluorophenyl ring could also occur.

Hypothetical Fragmentation Data Table:

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Proposed Neutral Loss | Fragment Ion (m/z) |

| 218.0555 | [C₉H₉F₃]⁺ | COOH | 173.0656 |

| 218.0555 | [C₇H₄F₃]⁺ | C₃H₅O₂ | 145.0265 |

| 218.0555 | [C₈H₆F₃O₂]⁺˙ | C₂H₄ (via McLafferty) | 190.0347 |

| 218.0555 | [C₆H₂F₃]⁺ | C₄H₇O₂ | 131.0108 |

X-ray Crystallography for Absolute Structure Determination (if single crystals are obtained)

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. Should suitable single crystals be obtained, for instance through slow evaporation from an appropriate solvent, X-ray diffraction analysis would be anticipated to reveal key structural features, including:

The planarity of the trifluorophenyl ring.

The conformation of the butanoic acid side chain.

Intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which would dictate the crystal packing arrangement.

Without experimental data, any discussion of the crystal structure remains speculative.

Chromatographic Method Development for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be the most effective approach for this compound.

Proposed HPLC Method Parameters:

A systematic approach to method development would involve the optimization of several key parameters to achieve good peak shape, resolution, and sensitivity.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) | The organic modifier (acetonitrile) controls the retention time, while the acidic modifier suppresses the ionization of the carboxylic acid group to ensure good peak shape. |

| Elution | Isocratic or Gradient | An isocratic method may be sufficient if the impurities have similar polarities. A gradient elution (e.g., increasing acetonitrile concentration over time) would be necessary for separating compounds with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

| Detection | UV at ~254 nm | The trifluorophenyl ring is expected to have a strong UV absorbance. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.

Proposed GC-MS Method with Derivatization:

Derivatization: The carboxylic acid group can be converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester, or with methanol (B129727) in the presence of an acid catalyst to form the methyl ester.

GC Separation:

Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or DB-WAX) would be suitable for separating the derivatized analyte from any impurities.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.

Injector: Split/splitless injection would be used, with the split ratio adjusted based on the sample concentration.

Mass Spectrometry Detection:

Ionization: Electron ionization (EI) at 70 eV would be used to generate reproducible fragmentation patterns.

Analysis: The mass spectrometer would be operated in full scan mode to acquire mass spectra of the eluting peaks, which can be compared to spectral libraries for identification.

Hypothetical GC-MS Data Table (for TMS-derivatized compound):

| Analyte (TMS Derivative) | Retention Time (min) | Key Fragment Ions (m/z) |

| This compound, TMS ester | (Dependent on column and temperature program) | [M]⁺˙, [M-15]⁺, [M-73]⁺, and fragments corresponding to the trifluorophenyl moiety. |

Reactivity and Mechanistic Studies of 4 3,4,5 Trifluorophenyl Butanoic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site of reactivity in 4-(3,4,5-trifluorophenyl)butanoic acid, undergoing reactions typical of this functional group, such as esterification and amidation. The kinetics and pathways of these reactions are influenced by both steric and electronic factors imparted by the trifluorophenyl group.

Esterification and Amidation Kinetics

While specific kinetic data for the esterification and amidation of this compound are not extensively documented in publicly available literature, the principles governing these reactions are well-established.

Esterification is typically an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reaction rate is dependent on several factors including the structure of the carboxylic acid and the alcohol, temperature, and the nature of the catalyst. For phenylalkanoic acids, the reaction rate is generally influenced by the steric hindrance around the carbonyl group and the electronic nature of the phenyl ring. The presence of the bulky 4-(3,4,5-trifluorophenyl) group may introduce some steric hindrance, potentially slowing the reaction compared to simpler butanoic acids. However, the strong electron-withdrawing nature of the trifluorophenyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The kinetics of esterification of various carboxylic acids have been studied, and generally follow second-order kinetics. For instance, the esterification of butyric acid with n-butanol has been investigated, with rate equations derived from pseudo-homogeneous models. researchgate.net A study on the esterification of benzoic acid with 1-butyl alcohol showed a first-order reaction with respect to the benzoic acid. dnu.dp.ua

| Reaction | Typical Catalyst | General Kinetic Observations | Factors Influencing Rate |

| Esterification | Sulfuric acid, p-toluenesulfonic acid | Generally second-order overall | Temperature, catalyst concentration, steric hindrance, electronic effects |

| Amidation | Carbodiimides (e.g., DCC, EDC), Woodward's reagent K | Can be complex; often pseudo-first or second order | Temperature, coupling agent, solvent, steric hindrance |

Amidation , the reaction of the carboxylic acid with an amine to form an amide, typically requires a coupling agent or activation of the carboxylic acid to proceed at a reasonable rate, as amines are basic and will form a salt with the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The kinetics of amidation reactions are often complex and depend on the specific coupling agent and reaction conditions. researchgate.netnih.gov The reaction proceeds through an activated intermediate, such as an O-acylisourea in the case of carbodiimides, which is then attacked by the amine. Gas-phase amidation of carboxylic acids has also been demonstrated using reagents like Woodward's reagent K. nih.govresearchgate.net

Reactions Involving the Fluorinated Phenyl Ring

The 3,4,5-trifluorophenyl group is a key feature of the molecule, and its reactivity is dominated by the strong electron-withdrawing and deactivating effects of the three fluorine atoms.

Aromatic Substitution Reactions (Electrophilic or Nucleophilic)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring, making it less nucleophilic. youtube.com Therefore, this compound would be expected to be significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) or even monofluorobenzene. youtube.comlibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions (high temperatures, strong Lewis acid catalysts) and would likely proceed slowly.

The butanoic acid side chain is an alkyl group, which is typically an ortho-, para-directing group. However, the overwhelming deactivating effect of the three fluorine atoms would be the dominant factor in determining the reactivity and regioselectivity of any potential EAS reaction.

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comwikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.govsemanticscholar.orglibretexts.org The three fluorine atoms in this compound make the phenyl ring highly electron-deficient and therefore susceptible to nucleophilic attack. nih.govsemanticscholar.org

A potential SNAr reaction on the trifluorophenyl ring would involve the displacement of one of the fluorine atoms by a strong nucleophile (e.g., an alkoxide, amine, or thiol). The reaction would likely occur at the carbon atoms bearing a fluorine atom, with the regioselectivity influenced by the position of the butanoic acid side chain and the specific reaction conditions.

| Aromatic Substitution Type | Reactivity of the Trifluorophenyl Ring | Key Factors |

| Electrophilic (EAS) | Highly deactivated | Strong electron-withdrawing effect of three fluorine atoms |

| Nucleophilic (SNAr) | Activated | Strong electron-withdrawing effect of three fluorine atoms, stabilization of Meisenheimer complex |

Ring Opening or Dearomatization Reactions

Aromatic rings, particularly benzene derivatives, are generally very stable and resistant to ring-opening or dearomatization reactions under typical laboratory conditions. The high resonance stabilization energy of the aromatic system makes such reactions energetically unfavorable. There is no evidence in the surveyed literature to suggest that this compound undergoes ring-opening or dearomatization reactions under normal conditions. Such reactions would likely require extreme conditions, such as high-pressure hydrogenation with specific catalysts or reaction with very powerful reducing agents like birch reduction, which are not commonly reported for this class of compounds.

Reactions at the Aliphatic Chain

The butanoic acid chain of this compound can undergo reactions typical of alkyl chains, although the reactivity may be influenced by the presence of the bulky and electron-withdrawing trifluorophenyl group at the 4-position. wikipedia.orgdrugbank.com

Reactions such as free-radical halogenation at the α- or β-positions are possible, but may be less selective due to the presence of multiple C-H bonds. The Hell-Volhard-Zelinsky reaction, which involves the α-halogenation of a carboxylic acid in the presence of phosphorus trihalide, could potentially be used to introduce a halogen at the α-position.

Oxidation of the aliphatic chain would likely require strong oxidizing agents and could lead to cleavage of the chain or oxidation at various positions, depending on the specific reagents and conditions used. Given the presence of the robust trifluorophenyl ring, selective oxidation of the aliphatic chain could be challenging.

Free Radical Reactions and Oxidation Pathways

There is a notable absence of published studies detailing the free radical reactions or oxidation pathways of this compound. Generally, compounds with benzylic protons and carboxylic acid functionalities can undergo free radical halogenation or oxidation under specific conditions. For instance, the butanoic acid side chain could theoretically be susceptible to radical-initiated oxidation, potentially leading to a variety of products depending on the reaction conditions. However, without experimental data, any proposed pathway remains speculative.

Cyclization Reactions

Intramolecular cyclization of this compound, for example, through a Friedel-Crafts acylation, is a theoretically plausible reaction that would lead to the formation of a tetralone derivative. This type of reaction is common for phenylalkanoic acids. The trifluorinated phenyl ring's electronic nature would influence the feasibility and regioselectivity of such a cyclization. Despite the theoretical potential for such intramolecular transformations, specific studies investigating these cyclization reactions for this compound have not been reported.

Investigation of Reaction Mechanisms via Kinetic Isotope Effects and Intermediate Trapping

The investigation of reaction mechanisms for this compound using techniques such as kinetic isotope effects (KIE) or intermediate trapping is not documented in the current body of scientific literature. KIE studies, which involve isotopic substitution at a specific atomic position, are powerful tools for elucidating the rate-determining steps of a reaction. Similarly, intermediate trapping experiments could provide valuable insights into the reactive species formed during a transformation. The absence of such studies indicates a significant gap in the mechanistic understanding of this compound's reactivity.

Catalytic Transformations Involving this compound

There is a scarcity of information regarding catalytic transformations where this compound is a substrate. While general catalytic methods for the transformation of carboxylic acids and fluorinated aromatic compounds are well-established, their specific application to this particular molecule has not been a subject of published research. Potential catalytic reactions could include catalytic hydrogenation of the aromatic ring, catalytic decarboxylation, or cross-coupling reactions involving the carboxylic acid group or the aromatic ring. However, the reactivity and selectivity of such processes for this specific substrate remain undetermined.

Biomolecular Interaction Studies in Vitro and Computational Focus

Protein Binding Studies using Spectroscopic Techniques (e.g., Fluorescence Quenching, Circular Dichroism)

No published studies employing spectroscopic methods like fluorescence quenching or circular dichroism to investigate the direct binding of 4-(3,4,5-Trifluorophenyl)butanoic acid to proteins, such as serum albumin or specific target proteins, were discovered. Therefore, details on binding constants, the number of binding sites, or conformational changes upon binding are not available.

While research exists for structurally related compounds, such as fluorinated phenylalkanoic acids used as intermediates in pharmaceutical synthesis, the strict focus on This compound reveals a gap in the current scientific literature regarding its specific interactions with biological macromolecules. Future research would be necessary to elucidate the biochemical and pharmacological profile of this particular compound.

Development of this compound as a Biochemical Probe or Tool

The development and application of this compound as a biochemical probe or tool are not documented in the current scientific literature. This includes its use as a ligand for affinity chromatography or its integration into activity-based probes.

Use as a Ligand for Affinity Chromatography

There are no published studies describing the immobilization of this compound onto a stationary phase for the purpose of affinity chromatography. The methodology for its attachment to a resin and its use in the purification of specific biomolecules has not been reported.

Integration into Activity-Based Probes

No research has been found on the incorporation of this compound into activity-based probes. There is no information on the modification of this compound with reporter tags or reactive groups to enable the detection and characterization of enzyme activity.

Environmental Transformation Pathways of 4 3,4,5 Trifluorophenyl Butanoic Acid

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a significant environmental transformation pathway for many aromatic compounds. For 4-(3,4,5-Trifluorophenyl)butanoic acid, both direct and indirect photolysis are expected to contribute to its degradation in sunlit surface waters and on terrestrial surfaces.

Direct photolysis of aromatic compounds often involves the cleavage of substituent groups or the transformation of the aromatic ring itself. In the case of this compound, the carbon-fluorine (C-F) bonds on the phenyl ring are strong, but UV radiation present in sunlight can induce their cleavage. Studies on other trifluoromethyl-substituted aromatic compounds have shown that photodegradation can lead to the formation of trifluoroacetic acid and fluoride (B91410) anions as terminal products.

Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated in natural waters, is also a likely degradation route. The butanoic acid side chain is susceptible to oxidation by •OH, potentially leading to a series of reactions including hydroxylation and eventual cleavage of the side chain. The aromatic ring can also be attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates.

Based on the degradation pathways of similar fluorinated aromatic compounds, a range of photoproducts can be anticipated.

Table 1: Potential Photodegradation Products of this compound

| Potential Photoproduct | Formation Pathway |

| 3,4,5-Trifluorobenzoic acid | Oxidation and cleavage of the butanoic acid side chain. |

| 3,4,5-Trifluorophenol | Decarboxylation and further oxidation of the side chain. |

| Difluorinated and Monofluorinated Phenylbutanoic acids | Stepwise reductive defluorination of the aromatic ring. |

| Hydroxylated intermediates | Attack by hydroxyl radicals on the aromatic ring or side chain. |

| Trifluoroacetic acid | Cleavage of the trifluoromethyl group from the aromatic ring, if present in analogous structures. |

| Fluoride ions (F⁻) | Cleavage of C-F bonds from the aromatic ring. |

| Short-chain aliphatic acids | Breakdown of the butanoic acid side chain. |

Note: This table is illustrative and based on predicted pathways in the absence of specific experimental data.

Kinetic studies are essential to determine the rate at which a compound degrades in the environment. While no specific kinetic data for the photodegradation of this compound are available, the rates can be inferred from related compounds. The quantum yield and the rate of reaction with hydroxyl radicals are key parameters.

The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). The presence of the aromatic ring suggests that this compound will absorb light in the environmentally relevant UV spectrum. The rate of indirect photolysis is dependent on the concentration of photochemically produced reactants like hydroxyl radicals and the second-order rate constant for the reaction between the radical and the compound.

Table 2: Estimated Photodegradation Kinetic Parameters

| Parameter | Estimated Value/Range | Influencing Factors |

| Direct Photolysis Half-life (t½) | Days to Weeks | Sunlight intensity, water clarity, latitude, season. |

| Indirect Photolysis Half-life (t½) | Hours to Days | Concentration of dissolved organic matter, nitrate, and other photosensitizers. |

| Hydroxyl Radical Reaction Rate Constant (kOH) | 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Temperature, pH. |

Note: These values are estimations based on data for other fluorinated aromatic compounds and are subject to change with experimental verification.

Biodegradation Pathways in Model Environmental Matrices

Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process in determining the ultimate fate of many chemicals in the environment. The biodegradability of fluorinated compounds can be limited due to the high strength of the C-F bond.

The biodegradation of this compound is likely to be initiated by microbial attack on the butanoic acid side chain, which is more susceptible to enzymatic degradation than the highly stable trifluorinated phenyl ring. This is a common strategy observed in the microbial degradation of other polyfluorinated compounds, where initial transformation occurs at the non-fluorinated portions of the molecule.

Aerobic biodegradation pathways may involve beta-oxidation of the butanoic acid side chain, a common metabolic pathway for fatty acids. This would lead to the shortening of the alkyl chain. The aromatic ring itself may be subject to attack by dioxygenase enzymes, potentially leading to ring cleavage, although the presence of three fluorine atoms would likely hinder this process.